
3-Bromo-6-methylquinolin-4-amine
Descripción
3-Bromo-6-methylquinolin-4-amine is a quinoline derivative featuring a bromine atom at position 3, a methyl group at position 6, and an amine group at position 4. Quinolines with halogen and alkyl substituents are prized for their ability to modulate pharmacokinetic properties, such as solubility, metabolic stability, and target affinity .
Propiedades
IUPAC Name |
3-bromo-6-methylquinolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMBUHBVXNDDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672726 | |
Record name | 3-Bromo-6-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210374-90-5 | |
Record name | 3-Bromo-6-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparación Con Compuestos Similares
The following analysis compares 3-bromo-6-methylquinolin-4-amine to five structurally related quinoline derivatives, focusing on substituent effects, synthetic routes, and biological applications.
Substituent Position and Functional Group Variations
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Substituents : Bromine (position 6), difluoromethyl-aniline (position 4).
- Synthesis: One-step nucleophilic substitution between 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline in ethanol, yielding 83% .
- Applications : Kinase inhibitor scaffold with demonstrated conformational flexibility due to disordered difluoromethyl packing in crystallography studies .
- Key Data : Molecular weight 349.02 g/mol, purity >99%, LC tR = 3.78 min .
6-Bromo-N-methylquinolin-4-amine
- Substituents : Bromine (position 6), methylamine (position 4).
- Synthesis: Not detailed in evidence, but commercially available (CAS 916812-31-2).
- Applications : Intermediate for kinase inhibitor development.
- Key Data : Molecular weight 237.10 g/mol, priced at $400/g .
3-Bromo-6-chloro-8-methylquinolin-4-amine
- Substituents : Bromine (position 3), chlorine (position 6), methyl (position 8).
- Applications : Regulatory data available (CAS 1208877-69-3), but biological activity unspecified .
6-Iodo-3-methylquinolin-4-amine
- Substituents : Iodine (position 6), methyl (position 3).
- Applications : Intermediate for drug discovery (CAS 1146298-65-8) .
3-Bromo-8-fluoroquinolin-4-amine
- Substituents : Bromine (position 3), fluorine (position 8).
Kinase Inhibition
- 4-Anilinoquinolines: Derivatives with halogen and alkyl groups exhibit hinge-binding interactions in kinase active sites. For example, 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine shows disordered packing but retains potency due to conformational flexibility .
- Methyl vs. Difluoromethyl : Methyl groups improve metabolic stability, while difluoromethyl enhances solubility and potency .
Antiviral Activity
- Multi-substituted 4-anilinoquinolines demonstrate potent antiviral effects, with bromine and methyl groups contributing to target affinity .
Data Tables
Table 2: Physicochemical Properties
Q & A
Basic Synthesis & Characterization
Q: What are the standard synthetic routes and characterization methods for 3-Bromo-6-methylquinolin-4-amine? A:
- Synthesis : Typical routes involve halogenation and methylation of quinoline precursors. For example, bromination at the 3-position and methyl group introduction at the 6-position can be achieved using reagents like phosphorus tribromide (for bromination) and methylating agents (e.g., methyl iodide) under basic conditions . Multi-step protocols may include protecting/deprotecting amino groups to avoid side reactions .
- Characterization : NMR (¹H, ¹³C) confirms substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹). Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at expected m/z). High-performance liquid chromatography (HPLC) ensures >95% purity .
Basic Biological Activity
Q: What are the reported biological activities of this compound and its analogues? A:
- Brominated quinolines exhibit antimicrobial (e.g., inhibition of bacterial growth via DNA intercalation) and anticancer activity (e.g., apoptosis induction in cancer cell lines) .
- The amino group at position 4 enhances interactions with biological targets (e.g., kinases or DNA topoisomerases) . Preliminary assays often use in vitro models (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity) .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve the yield of this compound? A:
- Halogenation : Use catalytic Lewis acids (e.g., FeCl₃) to direct bromine to the 3-position selectively .
- Methylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group transfer efficiency in biphasic systems .
- Purification : Gradient elution in column chromatography (silica gel, hexane/EtOAc) resolves intermediates. Recrystallization from ethanol improves final compound purity .
Advanced SAR & Substituent Effects
Q: How does the position of bromine and methyl groups influence the compound’s bioactivity? A:
- Bromine at 3-position : Enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Methyl at 6-position : Increases lipophilicity, improving membrane permeability in cellular assays .
- SAR Studies : Analogues with bromine at position 8 or methyl at position 2 show reduced activity, emphasizing the importance of substitution patterns .
Physicochemical Property Analysis
Q: How can researchers predict and validate key physicochemical properties (e.g., solubility, pKa) of this compound? A:
- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for stock solutions) .
- pKa : Computational tools (e.g., ACD/pKa DB) predict the amino group’s pKa (~2.88), guiding buffer selection for biological assays .
- Melting Point : Differential scanning calorimetry (DSC) confirms thermal stability (expected range: 120–140°C based on analogues) .
Data Contradictions in Bioactivity
Q: How can conflicting reports on the anticancer activity of brominated quinolines be resolved? A:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or protocols (e.g., incubation time) may explain discrepancies. Standardize assays using CLSI guidelines .
- Metabolic Stability : Hepatic microsome studies assess if rapid metabolism in certain models reduces observed activity .
- Structural Confirmation : Ensure synthesized compounds are re-characterized (via XRD or 2D NMR) to rule out structural misassignment .
Advanced Analytical Methodologies
Q: What advanced techniques are used to confirm the compound’s interaction with biological targets? A:
- X-ray Crystallography : Resolves binding modes with proteins (e.g., kinase-inhibitor complexes) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time .
- Metabolomic Profiling : LC-MS/MS identifies metabolites in cellular uptake studies, clarifying mechanisms of action .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.